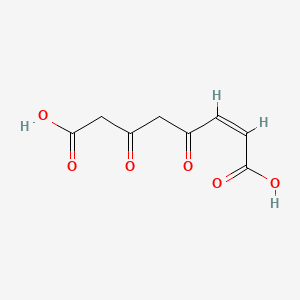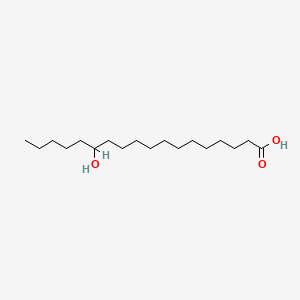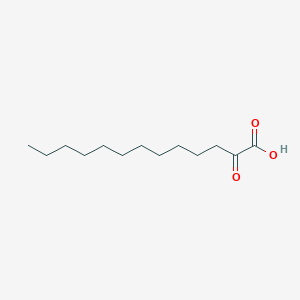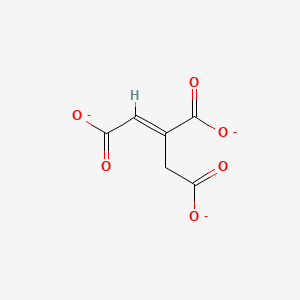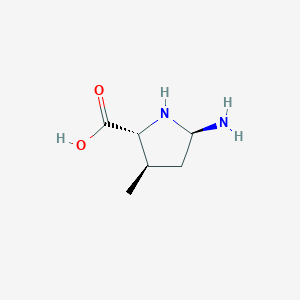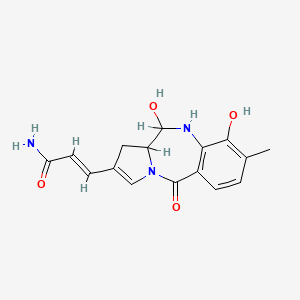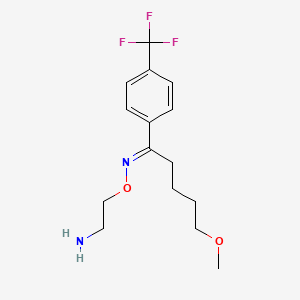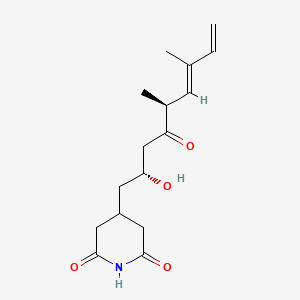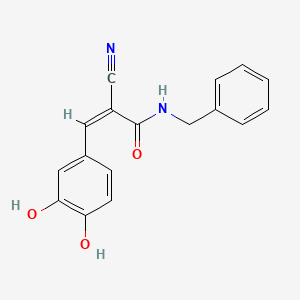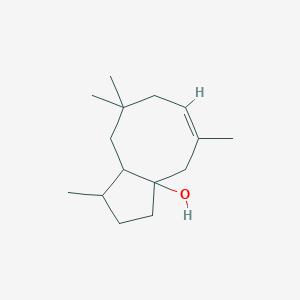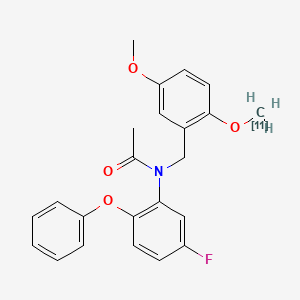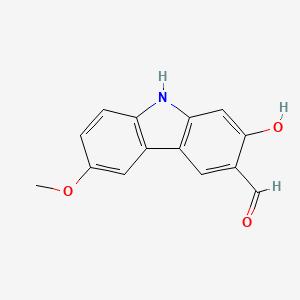
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde is a naturally occurring carbazole alkaloid found in the plant Clausena lansium. Carbazole alkaloids are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde can be synthesized through various methods, including the cyclization of appropriate precursors. One common synthetic route involves the cyclization of 2-aminobiphenyl derivatives under acidic conditions to form the carbazole core . The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of lansine involves the extraction of the compound from Clausena lansium using organic solvents. The plant material is typically macerated and subjected to solvent extraction, followed by purification through chromatographic techniques . This method ensures the isolation of lansine in sufficient quantities for further research and application.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of lansine can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: this compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: this compound has shown promise as an antileishmanial agent, making it a potential candidate for the treatment of leishmaniasis.
Mechanism of Action
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde exerts its effects through various molecular targets and pathways. In the context of its antileishmanial activity, lansine disrupts the cellular processes of Leishmania donovani by inhibiting key enzymes involved in the parasite’s metabolism . This inhibition leads to the accumulation of toxic metabolites within the parasite, ultimately causing its death. Additionally, lansine has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Murrayanine: Another carbazole alkaloid with antimicrobial and antitumor properties.
Mahanine: Known for its cytotoxic effects against cancer cells and its ability to induce apoptosis.
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde’s unique combination of structural features and biological activities makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-11(5-9)10-4-8(7-16)14(17)6-13(10)15-12/h2-7,15,17H,1H3 |
InChI Key |
INFFNJXOAJWVCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)
